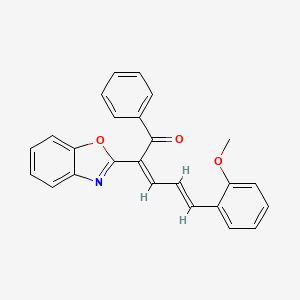
(2Z,4E)-2-(1,3-benzoxazol-2-yl)-5-(2-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,4E)-2-(1,3-benzoxazol-2-yl)-5-(2-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one is an organic compound that belongs to the class of benzoxazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-2-(1,3-benzoxazol-2-yl)-5-(2-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,4E)-2-(1,3-benzoxazol-2-yl)-5-(2-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2Z,4E)-2-(1,3-benzoxazol-2-yl)-5-(2-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology and Medicine
In biology and medicine, benzoxazole derivatives are often studied for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, and anti-inflammatory activities, making them valuable candidates for drug development.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes. Their chemical properties make them suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of (2Z,4E)-2-(1,3-benzoxazol-2-yl)-5-(2-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzoxazole derivatives such as 2-(2-hydroxyphenyl)benzoxazole and 2-(4-methoxyphenyl)benzoxazole. These compounds share structural similarities but may differ in their chemical and biological properties.
Uniqueness
The uniqueness of (2Z,4E)-2-(1,3-benzoxazol-2-yl)-5-(2-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one lies in its specific substitution pattern and the resulting chemical properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C25H19NO3 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
(2Z,4E)-2-(1,3-benzoxazol-2-yl)-5-(2-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C25H19NO3/c1-28-22-16-7-5-10-18(22)13-9-14-20(24(27)19-11-3-2-4-12-19)25-26-21-15-6-8-17-23(21)29-25/h2-17H,1H3/b13-9+,20-14+ |
InChI-Schlüssel |
ODQJZEPSVPREGJ-TXRZGVEQSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=C/C=C(/C2=NC3=CC=CC=C3O2)\C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC=C1C=CC=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-methylbenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12158733.png)
![(3E)-3-[(morpholin-4-ylamino)methylidene]-2H-chromene-2,4(3H)-dione](/img/structure/B12158734.png)
![3-[3-(1,3-Benzodioxole-5-ylmethyl)-4-oxo-2-thioxothiazolidine-5-ylidenemethyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidine-4-one](/img/structure/B12158746.png)
![N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12158753.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B12158754.png)
![2-{[(4-chlorophenyl)carbonyl]amino}-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide](/img/structure/B12158757.png)
![4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazin-2(6H)-yl)propyl)morpholine](/img/structure/B12158762.png)
![2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B12158781.png)
![Methyl 4-[1-(6-fluorobenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate](/img/structure/B12158783.png)
![4-chloro-N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B12158790.png)
![2-[(2-methoxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12158794.png)
![ethyl 4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B12158799.png)
![methyl 5-fluoro-2-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12158800.png)
![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one](/img/structure/B12158810.png)
